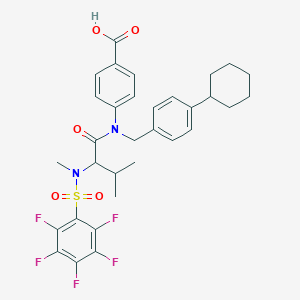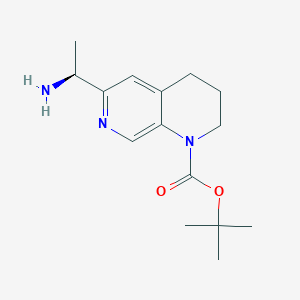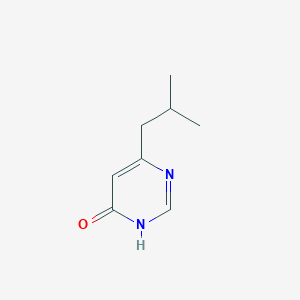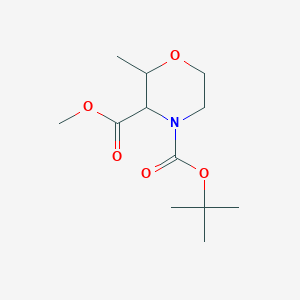
4-(tert-Butyl) 3-methyl 2-methylmorpholine-3,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-Butyl) 3-methyl 2-methylmorpholine-3,4-dicarboxylate is a chemical compound with the molecular formula C12H21NO5 and a molecular weight of 259.3 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with tert-butyl and methyl groups, as well as two carboxylate groups.
准备方法
The synthesis of 4-(tert-Butyl) 3-methyl 2-methylmorpholine-3,4-dicarboxylate involves several steps. One common method includes the reaction of tert-butyl 3-methyl 2-methylmorpholine-3,4-dicarboxylate with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents such as methanol and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反应分析
4-(tert-Butyl) 3-methyl 2-methylmorpholine-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-(tert-Butyl) 3-methyl 2-methylmorpholine-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
作用机制
The mechanism of action of 4-(tert-Butyl) 3-methyl 2-methylmorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.
相似化合物的比较
4-(tert-Butyl) 3-methyl 2-methylmorpholine-3,4-dicarboxylate can be compared with other similar compounds, such as:
4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate: This compound has a similar structure but differs in the position of the methyl group.
tert-Butyl methyl ether: Although not structurally similar, it shares the tert-butyl group and is used in similar industrial applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two carboxylate groups, which contribute to its distinct chemical properties and reactivity.
属性
分子式 |
C12H21NO5 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC 名称 |
4-O-tert-butyl 3-O-methyl 2-methylmorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-8-9(10(14)16-5)13(6-7-17-8)11(15)18-12(2,3)4/h8-9H,6-7H2,1-5H3 |
InChI 键 |
ASOPGDAUKJLNCW-UHFFFAOYSA-N |
规范 SMILES |
CC1C(N(CCO1)C(=O)OC(C)(C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931473.png)
![3-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B12931474.png)
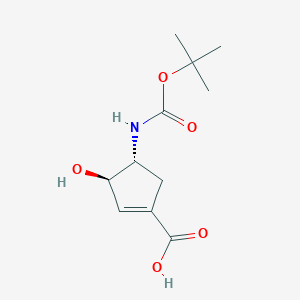
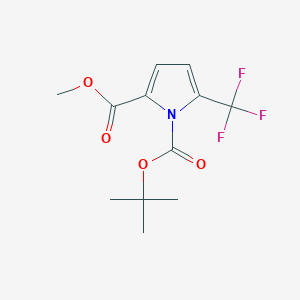
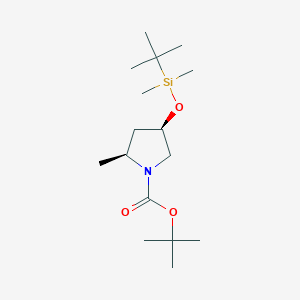
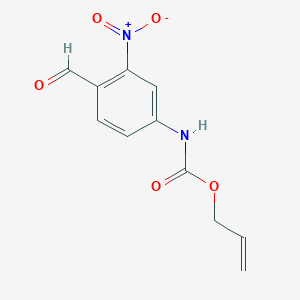
![Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12931511.png)
![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;dihydrochloride](/img/structure/B12931526.png)
![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)-3-phenoxybenzamide](/img/structure/B12931528.png)
